An In-depth Technical Guide to 2-Bromo-L-phenylalanine: Chemical Synthesis and Properties
An In-depth Technical Guide to 2-Bromo-L-phenylalanine: Chemical Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-L-phenylalanine, a halogenated derivative of the essential amino acid L-phenylalanine. This document details its chemical synthesis, physicochemical properties, and its applications as a versatile building block in pharmaceutical development and biochemical research.
Physicochemical and Spectroscopic Properties
2-Bromo-L-phenylalanine is a white to off-white powder.[1] The introduction of a bromine atom at the ortho position of the phenyl ring significantly enhances its chemical reactivity, making it a valuable tool for complex synthetic procedures.[2] It is utilized as a non-canonical amino acid in protein engineering, allowing for precise modifications of protein structures and functions.[1][2]
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of 2-Bromo-L-phenylalanine.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.1 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 210 - 214 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = -2 ± 1° (c=1 in water) | [1] |
| CAS Number | 42538-40-9 | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Spectroscopic Data (Predicted)
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) / m/z |
| ¹H NMR (500 MHz, D₂O) | δ 7.2-7.6 (m, 4H, Ar-H), 4.1-4.3 (dd, 1H, α-CH), 3.2-3.4 (m, 2H, β-CH₂) |
| ¹³C NMR (125 MHz, D₂O) | δ 175-177 (C=O), 135-138 (Ar-C), 130-133 (Ar-CH), 128-130 (Ar-CH), 125-127 (Ar-C-Br), 122-124 (Ar-CH), 55-57 (α-CH), 36-38 (β-CH₂) |
| FTIR (KBr Pellet) | 3100-2800 cm⁻¹ (O-H and N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~1600 cm⁻¹ (C=O stretch), ~1500 cm⁻¹ (N-H bend), ~1450 cm⁻¹ (Ar C=C stretch), ~750 cm⁻¹ (Ar C-H bend, ortho-disubstituted) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 244.0/246.0 (due to ⁷⁹Br/⁸¹Br isotopes) |
Chemical Synthesis
The primary route for the synthesis of 2-Bromo-L-phenylalanine is through the Sandmeyer reaction, starting from 2-Amino-L-phenylalanine. An alternative enzymatic synthesis has also been described.
Sandmeyer Reaction from 2-Amino-L-phenylalanine
This method involves the diazotization of the amino group of 2-Amino-L-phenylalanine followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.
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Diazotization:
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Dissolve 2-Amino-L-phenylalanine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.
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Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
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Work-up and Purification:
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The reaction mixture is typically neutralized to precipitate the crude product.
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The crude 2-Bromo-L-phenylalanine is collected by filtration and washed with cold water.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol mixtures. The purity of the final product should be assessed by HPLC.
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Enzymatic Synthesis
An alternative green chemistry approach involves the use of the enzyme Phenylalanine Ammonia-Lyase (PAL).[3] This enzyme catalyzes the addition of ammonia to a cinnamic acid derivative.
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Reaction Setup:
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Prepare a buffered aqueous solution (e.g., Tris-HCl) containing 2-bromocinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate).
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Add Phenylalanine Ammonia-Lyase (PAL) enzyme to the solution.
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Incubation:
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Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37 °C) with gentle agitation.
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Monitor the progress of the reaction by HPLC to determine the conversion of the substrate to 2-Bromo-L-phenylalanine.
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Purification:
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Once the reaction has reached equilibrium or completion, the enzyme can be removed by denaturation and centrifugation or by using immobilized enzymes.
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The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
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Applications in Research and Development
2-Bromo-L-phenylalanine is a valuable building block in several areas of scientific research.
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Pharmaceutical Development: It serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[2][4] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to create diverse molecular scaffolds.[5]
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Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into peptides to study structure-activity relationships, enhance metabolic stability, and introduce unique functionalities.[1] The use of Boc- or Fmoc-protected 2-Bromo-L-phenylalanine is common in solid-phase peptide synthesis.[5][6]
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Biochemical Research: This compound is employed in studies of enzyme activity and inhibition, helping to elucidate metabolic pathways.[1][2]
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Neuroscience Studies: Its application in neuroscience research aids in the investigation of neurotransmitter systems.[2][4]
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthetic routes and major applications of 2-Bromo-L-phenylalanine.
Experimental Workflow for Chemical Synthesis and Purification
Caption: Step-by-step workflow for the chemical synthesis of 2-Bromo-L-phenylalanine.
This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions.
